Marrubin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

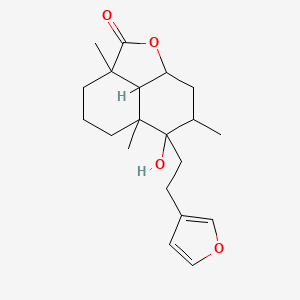

9-[2-(furan-3-yl)ethyl]-9-hydroxy-4,8,10-trimethyl-2-oxatricyclo[6.3.1.04,12]dodecan-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O4/c1-13-11-15-16-18(2,17(21)24-15)7-4-8-19(16,3)20(13,22)9-5-14-6-10-23-12-14/h6,10,12-13,15-16,22H,4-5,7-9,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQLLRHCTVDVUJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3C(CCCC3(C1(CCC4=COC=C4)O)C)(C(=O)O2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Marrubiin's Mechanism of Action in Inflammation: A Technical Guide for Drug Discovery Professionals

Introduction

Marrubiin, a furanic labdane diterpene predominantly isolated from Marrubium vulgare (white horehound), has a rich history in traditional medicine for treating a variety of ailments.[1][2] Modern pharmacological investigations have begun to unravel the scientific basis for its therapeutic effects, particularly its potent anti-inflammatory properties.[1][3] This technical guide provides an in-depth exploration of the molecular mechanisms underlying marrubiin's anti-inflammatory action, offering valuable insights for researchers and professionals engaged in the development of novel anti-inflammatory therapeutics. Marrubiin's favorable attributes, such as high stability and low catabolism, position it as a promising lead compound for drug discovery.[4][5]

This document will dissect the intricate signaling pathways modulated by marrubiin, present key experimental data, and provide detailed protocols for assessing its anti-inflammatory efficacy. Our focus is to deliver a comprehensive resource that not only summarizes the current understanding but also provides practical guidance for future research and development.

The Core Anti-Inflammatory Mechanism: A Multi-Targeted Approach

Marrubiin exerts its anti-inflammatory effects not through a single, isolated mechanism, but by modulating multiple key signaling pathways implicated in the inflammatory cascade. This multi-targeted approach is a hallmark of many effective anti-inflammatory agents derived from natural sources.[6][7] The primary pathways influenced by marrubiin include the Nuclear Factor-kappa B (NF-κB) pathway, the Mitogen-Activated Protein Kinase (MAPK) pathway, and the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway.

Suppression of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.[8][9] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[10][11] Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation.[8][10] This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes.[9]

Marrubiin has been demonstrated to be a potent inhibitor of the NF-κB pathway.[4][12] Its primary mechanism of action in this context is the suppression of NF-κB activation.[4][5] This leads to a downstream reduction in the production of pro-inflammatory mediators.

Experimental Evidence:

-

Inhibition of Pro-inflammatory Cytokine and Chemokine Production: In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, marrubiin dose-dependently inhibited the release of nitric oxide (NO) and reduced the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6), as well as chemokines like Monocyte Chemoattractant Protein-1 (MCP-1) and C-X-C motif chemokine ligand 2 (CXCL2).[13]

-

Inhibition of Inflammatory Cell Infiltration: In a carrageenan-induced peritonitis model in mice, marrubiin treatment significantly decreased the infiltration of inflammatory cells into the peritoneal cavity.[1][14] This effect is, in part, attributed to the reduced expression of chemokines that recruit leukocytes to inflammatory sites.[4]

-

In vivo Corroboration: In a rat model of isoproterenol-induced myocardial infarction, methanolic extracts of Marrubium vulgare, rich in marrubiin, significantly reduced serum levels of TNF-α and myocardial myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration.[3][15]

| Parameter | Effect of Marrubiin | Experimental Model | Reference |

| NO, TNF-α, IL-1β, IL-6, MCP-1, CXCL2 | Dose-dependent inhibition | LPS-stimulated RAW264.7 cells | [13] |

| Inflammatory Cell Infiltration | Significant decrease | Carrageenan-induced peritonitis in mice | [1] |

| Serum TNF-α | Significant reduction | Isoproterenol-induced myocardial infarction in rats | [3][16] |

| Myocardial MPO Activity | Significant reduction | Isoproterenol-induced myocardial infarction in rats | [3][15] |

Visualizing the NF-κB Inhibition by Marrubiin

Caption: Marrubiin inhibits the NF-κB pathway by preventing IKK activation.

Modulation of MAPK Signaling

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial in transducing extracellular signals to cellular responses, including inflammation. Diterpenoids, the class of compounds to which marrubiin belongs, have been shown to modulate MAPK pathways.[17][18] While direct and detailed studies on marrubiin's effect on specific MAPKs (e.g., p38, JNK, ERK) in the context of inflammation are still emerging, the broad anti-inflammatory profile of marrubiin suggests a likely interaction.

Activation of the Nrf2 Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[19] Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[20] Oxidative stress or electrophilic compounds can induce conformational changes in Keap1, leading to the release and nuclear translocation of Nrf2.[20] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.[21][22]

Marrubiin's antioxidant properties suggest that it may activate the Nrf2 pathway, contributing to its anti-inflammatory effects by reducing oxidative stress, a key driver of inflammation.

Visualizing the Nrf2 Activation Pathway

Caption: Marrubiin may activate the Nrf2 pathway, promoting antioxidant gene expression.

Other Contributing Mechanisms

Beyond the major signaling pathways, marrubiin's anti-inflammatory action is supported by several other mechanisms:

-

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes: Extracts of Marrubium vulgare have been shown to inhibit the COX enzyme, which is critical for the synthesis of pro-inflammatory prostaglandins.[23] Marrubiin itself has demonstrated moderate lipoxygenase inhibition activity.[1]

-

Mast Cell Stabilization: Marrubiin has been shown to prevent the degranulation of peritoneal mast cells in response to inflammatory stimuli.[1][14] Mast cell degranulation releases a host of pro-inflammatory mediators, including histamine.

-

Inhibition of Leukocyte Migration: The ability of marrubiin to reduce the extravasation of Evans blue dye in response to various phlogistic agents suggests a non-specific inhibitory effect on microvascular leakage and leukocyte migration.[4][16]

-

Inhibition of Cathepsin C: Marrubiin has been identified as a cathepsin C inhibitor, which can impede the maturation of downstream neutrophil serine proteases, thereby exerting anti-inflammatory effects.[13]

Experimental Protocols for Assessing Marrubiin's Anti-Inflammatory Activity

To rigorously evaluate the anti-inflammatory potential of marrubiin and its derivatives, a series of well-established in vitro and in vivo assays are essential.[24][25][26][27][28]

In Vitro Assays

1. Cell Viability Assay (MTT Assay)

Rationale: To determine the non-toxic concentration range of marrubiin for subsequent cellular assays.

Protocol:

-

Seed peripheral mononuclear cells or other relevant inflammatory cells (e.g., RAW264.7 macrophages) in a 96-well plate at a density of 1 x 10^5 cells/well.

-

After 24 hours of incubation, treat the cells with varying concentrations of marrubiin (e.g., 1, 10, 50, 100 µM) for a specified duration (e.g., 24, 48 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

2. Nitric Oxide (NO) Production Assay (Griess Assay)

Rationale: To quantify the inhibitory effect of marrubiin on the production of NO, a key inflammatory mediator.

Protocol:

-

Seed RAW264.7 macrophages in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of marrubiin for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration using a sodium nitrite standard curve.

3. Cytokine Quantification (ELISA)

Rationale: To measure the effect of marrubiin on the production of specific pro-inflammatory cytokines.

Protocol:

-

Culture cells (e.g., PBMCs, RAW264.7) and treat them with marrubiin and an inflammatory stimulus (e.g., LPS) as described for the NO assay.

-

Collect the cell culture supernatant.

-

Quantify the levels of TNF-α, IL-1β, and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

4. Western Blot Analysis for NF-κB Activation

Rationale: To directly assess the effect of marrubiin on the key proteins involved in the NF-κB signaling pathway.[29][30][31]

Protocol:

-

Cell Treatment and Lysate Preparation: Treat cells with marrubiin and an NF-κB activator (e.g., TNF-α). Prepare whole-cell lysates or cytoplasmic and nuclear fractions.[30]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Protein Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.[29]

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-IκBα, total IκBα, p65, and a loading control (e.g., β-actin for whole-cell lysates, Lamin B1 for nuclear fractions) overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) reagent.

-

Densitometric Analysis: Quantify the band intensities to determine the relative protein expression levels.

Visualizing the Western Blot Workflow

Caption: A streamlined workflow for Western blot analysis of NF-κB pathway proteins.

5. Nrf2 Reporter Gene Assay

Rationale: To determine if marrubiin activates the Nrf2 antioxidant response pathway.[19][20][21][22][32]

Protocol:

-

Transfect cells (e.g., HepG2) with a luciferase reporter plasmid containing an Antioxidant Response Element (ARE) promoter.

-

Treat the transfected cells with various concentrations of marrubiin for a specified time.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

An increase in luciferase activity indicates the activation of the Nrf2/ARE pathway.

In Vivo Assays

1. Carrageenan-Induced Paw Edema in Rodents

Rationale: A classic model to evaluate the acute anti-inflammatory activity of a compound.[3]

Protocol:

-

Administer marrubiin or a vehicle control to rodents (rats or mice) orally or intraperitoneally.

-

After a set pre-treatment time (e.g., 1 hour), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, 5 hours) using a plethysmometer or calipers.

-

Calculate the percentage of edema inhibition compared to the control group.

2. Xylene-Induced Ear Edema in Mice

Rationale: A model for assessing topical or systemic anti-inflammatory effects on acute inflammation.[16]

Protocol:

-

Administer marrubiin systemically or topically to the ear.

-

After the pre-treatment period, apply a standard volume of xylene to the inner and outer surfaces of the right ear.

-

After a specified time (e.g., 15-30 minutes), sacrifice the animals and punch out a standard-sized section from both ears.

-

Weigh the ear sections and calculate the edema as the difference in weight between the right and left ears.

-

Determine the percentage of edema inhibition.

Conclusion and Future Directions

Marrubiin presents a compelling case as a lead compound for the development of novel anti-inflammatory drugs. Its multifaceted mechanism of action, primarily centered on the potent inhibition of the NF-κB signaling pathway, along with its modulatory effects on other key inflammatory and antioxidant pathways, underscores its therapeutic potential.[4][6][17][33] The experimental evidence from both in vitro and in vivo studies provides a solid foundation for its anti-inflammatory claims.[1][3][13][16]

For drug development professionals, marrubiin offers a promising scaffold for medicinal chemistry efforts aimed at optimizing its potency, selectivity, and pharmacokinetic profile. Future research should focus on:

-

Detailed Mechanistic Studies: Elucidating the precise molecular interactions of marrubiin with its targets within the NF-κB and MAPK pathways.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and screening marrubiin analogs to identify compounds with enhanced anti-inflammatory activity and improved drug-like properties.

-

Advanced In Vivo Models: Evaluating the efficacy of marrubiin and its derivatives in chronic inflammatory disease models, such as rheumatoid arthritis, inflammatory bowel disease, and neuroinflammation.

-

Pharmacokinetic and Toxicological Profiling: Thoroughly characterizing the absorption, distribution, metabolism, excretion, and safety profile of lead candidates.

By leveraging the insights and methodologies presented in this guide, the scientific and pharmaceutical communities can further unlock the therapeutic potential of marrubiin and pave the way for a new generation of effective anti-inflammatory agents.

References

-

Popoola, A. P., et al. (2014). Marrubiin. Molecules, 19(7), 9378-9390. [Link][4][12]

-

Trifunović-Momčilov, M., et al. (2024). Marrubiin Inhibits Peritoneal Inflammatory Response Induced by Carrageenan Application in C57 Mice. Pharmaceuticals, 17(4), 481. [Link][1][14]

-

Amri, B., et al. (2021). Marrubium vulgare L.: A Phytochemical and Pharmacological Overview. Molecules, 26(19), 5909. [Link][23]

-

Al-Snafi, A. E. (2021). The bioactive ingredients and therapeutic effects of Marrubium vulgare - A review. IOSR Journal of Pharmacy, 11(2), 1-13. [Link][3]

-

Martins, C. V., et al. (2015). Marine Diterpenoids as Potential Anti-Inflammatory Agents. Marine Drugs, 13(10), 6182–6215. [Link][6]

-

Aćimović, M., et al. (2020). Marrubium vulgare–A review on pharmacological activity. Journal of Agronomy, Technology and Engineering Management, 3(4), 448-459. [Link][34]

-

Peiris, D. S. H. S., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmaceutical Research International, 37(2), 1-15. [Link][24]

-

Li, Y., et al. (2023). Identification of Marrubiin as a Cathepsin C Inhibitor for Treating Rheumatoid Arthritis. International Journal of Molecular Sciences, 24(13), 10842. [Link][13]

-

Blunt, J. W., et al. (2016). Marine natural products. Natural Product Reports, 33(3), 382-431. [Link][7]

-

Yousefi, K., et al. (2017). Marrubium vulgare L. methanolic extract inhibits inflammatory response and prevents cardiomyocyte fibrosis in isoproterenol-induced acute myocardial infarction in rats. Avicenna Journal of Phytomedicine, 7(5), 428–439. [Link][15]

-

Belkhiri, F., et al. (2022). In vivo Anti-inflammatory Activities of Marrubium vulgare L. and Marrubium deserti de Noé Species Growing in Algeria. Algerian Journal of Natural Products, 8(2), 1146-1156. [Link][16]

-

INDIGO Biosciences. (n.d.). Human Nrf2 Reporter Assay Kit. [Link][21]

-

Fuchs, D., et al. (2011). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. EPMA Journal, 2(4), 423–429. [Link][25]

-

Casado, M. Á., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 15(3), 957. [Link][26]

-

Singh, S., & Majumdar, S. (2017). In vitro pharmacological screening methods for anti-inflammatory agents. International Journal of Pharmaceutical Sciences and Research, 8(8), 3229-3236. [Link][27]

-

Wu, Y. W., et al. (2014). In vitro anti-inflammatory effects of diterpenoids and sesquiterpenoids from traditional Chinese medicine Siegesbeckia pubescens. Journal of Ethnopharmacology, 155(1), 537-545. [Link][35]

-

Sharma, A. (2019). Screening models for inflammatory drugs. [Link][28]

-

K, A., et al. (2015). Reporter Protein Complementation Imaging Assay to Screen and Study Nrf2 Activators in Cells and Living Animals. Scientific Reports, 5, 13137. [Link][20]

-

Rodríguez-López, L. A., et al. (2023). Diterpenes: Nature's Hidden Gems of Immunomodulation. International Journal of Molecular Sciences, 24(13), 10842. [Link][17]

-

Di Meo, F., et al. (2022). Luciferase gene reporter assay based on the activation of the Nrf2/ARE signaling pathway. Antioxidants, 11(6), 1109. [Link][22]

-

Zhang, Y., et al. (2020). Diterpenoids as potential anti-inflammatory agents from Ajuga pantantha. Bioorganic Chemistry, 101, 103966. [Link][33]

-

McGovern, T., et al. (2019). Nrf2 luciferase reporter assay. Bio-protocol, 9(12), e3272. [Link][32]

-

Simeonov, A., & Jadhav, A. (2014). Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway. Methods in Molecular Biology, 1178, 147–157. [Link][19]

-

Fivephoton Biochemicals. (n.d.). NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1). [Link][30]

-

Khan, A., et al. (2020). Anti-diabetic and anti-inflammatory activities of Marrubiin isolated from Marrubium vulgare: Indications of its interaction with PPAR γ. CoLab, [2]

-

Sundar, D. (2024). What will be the best way to test NFkb activation via western blot?. ResearchGate. [Link][10]

-

Rahman, M. M., et al. (2021). Activation of NF-κB pathway by different inflammatory stimuli leads to... ResearchGate. [Link][8]

-

Wójcik, P., et al. (2023). Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers. International Journal of Molecular Sciences, 24(7), 6393. [Link][11]

-

Pandey, M. K., & Aggarwal, B. B. (2009). Emerging Role of Flavonoids in Inhibition of NF-κB-Mediated Signaling Pathway: A Review. Global Science Books. [Link][9]

Sources

- 1. Marrubiin Inhibits Peritoneal Inflammatory Response Induced by Carrageenan Application in C57 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-diabetic and anti-inflammatory activities of Marrubiin isolated from Marrubium vulgare: Indications of its interaction with PPAR γ | CoLab [colab.ws]

- 3. ijbpsa.com [ijbpsa.com]

- 4. Marrubiin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Marine Diterpenoids as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Marine Diterpenoids as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. globalsciencebooks.info [globalsciencebooks.info]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Marrubium vulgare L. methanolic extract inhibits inflammatory response and prevents cardiomyocyte fibrosis in isoproterenol-induced acute myocardial infarction in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. stm.cairn.info [stm.cairn.info]

- 17. Diterpenes: Nature’s Hidden Gems of Immunomodulation [mdpi.com]

- 18. selleckchem.com [selleckchem.com]

- 19. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Reporter Protein Complementation Imaging Assay to Screen and Study Nrf2 Activators in Cells and Living Animals - PMC [pmc.ncbi.nlm.nih.gov]

- 21. indigobiosciences.com [indigobiosciences.com]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. journalajrb.com [journalajrb.com]

- 25. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs [mdpi.com]

- 27. researchgate.net [researchgate.net]

- 28. Screening models for inflammatory drugs | PPTX [slideshare.net]

- 29. pdf.benchchem.com [pdf.benchchem.com]

- 30. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]

- 31. pdf.benchchem.com [pdf.benchchem.com]

- 32. bio-protocol.org [bio-protocol.org]

- 33. Diterpenoids as potential anti-inflammatory agents from Ajuga pantantha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. botanyjournals.com [botanyjournals.com]

- 35. In vitro anti-inflammatory effects of diterpenoids and sesquiterpenoids from traditional Chinese medicine Siegesbeckia pubescens - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Unveiling Marrubiin, a Diterpenoid of Significant Therapeutic Interest

An In-Depth Technical Guide to the Pharmacological Properties of Marrubiin

Marrubiin is a furanic labdane diterpenoid that stands as the principal bioactive and bitter-tasting constituent of Marrubium vulgare L. (white horehound), a perennial herb from the Lamiaceae family.[1][2] Traditionally, M. vulgare has been a cornerstone of folk medicine across Europe, Asia, and North Africa, where it has been used to treat a wide array of ailments, including respiratory diseases, digestive complaints, inflammation, and diabetes.[3][4] Modern pharmacological investigations have substantiated many of these traditional uses, attributing them significantly to the presence of marrubiin.[5] This diterpenoid possesses a stable molecular structure with low metabolic turnover, characteristics that make it an attractive candidate for therapeutic development.[1][6] This guide provides a comprehensive technical overview of the multifaceted pharmacological properties of marrubiin, delving into its mechanisms of action, summarizing key quantitative data, and presenting validated experimental protocols for its investigation.

Anti-inflammatory and Analgesic Properties: Targeting the Core of Nociception and Inflammation

Marrubiin demonstrates potent, dose-dependent anti-inflammatory and analgesic effects, positioning it as a significant molecule for managing pain and inflammatory conditions. Its activity is comparable to, and in some cases more potent than, standard non-steroidal anti-inflammatory drugs (NSAIDs).[7][8]

Mechanism of Action

The anti-inflammatory action of marrubiin is multifaceted. A primary mechanism involves the suppression of the NF-κB (nuclear factor kappa B) signaling pathway .[1][9] NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. By inhibiting this pathway, marrubiin effectively dampens the inflammatory cascade.[1]

Further evidence points to its ability to inhibit the infiltration of inflammatory cells, such as neutrophils, into tissue, a claim supported by the observed reduction in myeloperoxidase (MPO) activity—an enzyme abundant in neutrophils—in inflamed tissues following marrubiin treatment.[10][11] Marrubiin also inhibits the release and action of various phlogistic agents, including histamine and bradykinin, and shows moderate inhibitory activity against lipoxygenase (LOX), an enzyme involved in the synthesis of inflammatory leukotrienes.[8][10][12]

Its analgesic properties appear to operate through a peripheral mechanism, as its effects in pain models are not reversed by naloxone, indicating that it does not interact with the opioid system.[7] This non-opioid mechanism is highly desirable for developing new analgesics without the side effects associated with opioids.

Signaling Pathway: Marrubiin's Inhibition of NF-κB

Caption: Marrubiin inhibits the NF-κB signaling pathway by targeting the IKK complex.

Quantitative Data: Anti-inflammatory and Analgesic Efficacy

| Parameter | Experimental Model | Species | Marrubiin Dose/Concentration | Observed Effect | Reference |

| Analgesia | Acetic Acid-Induced Writhing | Mice | ID₅₀: 2.2 µmol/kg (i.p.) | Potent inhibition of writhing | |

| Analgesia | Formalin Test (Phase 2) | Mice | ID₅₀: 6.3 µmol/kg (i.p.) | Significant reduction in nociceptive behavior | |

| Anti-inflammatory | Carrageenan-Induced Paw Edema | Rats | 2.5, 5, 10 mg/kg | Significant reduction in paw thickness & MPO activity | [3] |

| Antioedematogenic | Carrageenan-Induced Ear Edema | Mice | 100 mg/kg | 63.0% maximal inhibition | [8][12] |

| Antioedematogenic | Histamine-Induced Ear Edema | Mice | 100 mg/kg | 73.7% maximal inhibition | [8][12] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol is a standard and self-validating system for evaluating the acute anti-inflammatory activity of a compound.

-

Animal Preparation: Use male Wistar rats (180-220g). Acclimatize animals for at least one week with free access to food and water. Fast animals overnight before the experiment.

-

Grouping: Divide animals into at least four groups (n=6 per group):

-

Group I (Control): Vehicle (e.g., 0.9% saline with 1% Tween 80).

-

Group II (Positive Control): Indomethacin (10 mg/kg, i.p.).

-

Group III (Test Group): Marrubiin (e.g., 10 mg/kg, i.p. or p.o.).

-

Group IV (Test Group): Marrubiin (e.g., 20 mg/kg, i.p. or p.o.).

-

-

Drug Administration: Administer the vehicle, indomethacin, or marrubiin 60 minutes before the induction of inflammation.

-

Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume immediately before the carrageenan injection (V₀) and at 1, 2, 3, and 4 hours post-injection (Vt) using a plethysmometer.

-

Data Analysis:

-

Calculate the percentage of edema at each time point: Edema (%) = [(Vt - V₀) / V₀] * 100.

-

Calculate the percentage of inhibition of edema by the test compound compared to the control group: Inhibition (%) = [ (Edema_control - Edema_treated) / Edema_control ] * 100.

-

Analyze data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's). A p-value < 0.05 is considered statistically significant. The causality is clear: a reduction in paw volume directly correlates with the anti-inflammatory efficacy of the compound.

-

Antioxidant and Cytoprotective Effects

Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is a key pathogenic factor in numerous diseases, including cardiovascular and neurodegenerative disorders.[13] Marrubiin exhibits significant antioxidant and cytoprotective properties.[12][13][14]

Mechanism of Action

Marrubiin's antioxidant activity is executed through several mechanisms. It acts as a direct free radical scavenger , as demonstrated by its ability to reduce stable radicals like DPPH (2,2-diphenyl-1-picrylhydrazyl).[12][13] More importantly, it enhances the endogenous antioxidant defense system. Studies on human umbilical vein endothelial cells (HUVECs) have shown that marrubiin can counteract the depletion of glutathione (GSH) , a critical intracellular antioxidant, induced by inflammatory stimuli like TNF-α.[13][14]

Furthermore, marrubiin modulates the expression of genes involved in oxidative stress and apoptosis. It has been shown to downregulate Nox4 , a subunit of the NADPH oxidase enzyme responsible for ROS production, and Caspase-3 , a key executioner of apoptosis.[13][15] Concurrently, it upregulates the anti-apoptotic protein Bcl-xl , thereby protecting cells from oxidative stress-induced cell death.[13][15]

Signaling Pathway: Marrubiin's Cytoprotective Action Against Oxidative Stress

Caption: Marrubiin confers cytoprotection by scavenging ROS and modulating key genes.

Quantitative Data: Antioxidant Capacity

| Parameter | Assay | Result | Reference |

| Radical Scavenging | DPPH Assay | IC₅₀: 8.24–12.42 µg/mL | [12] |

| Radical Scavenging | DPPH Assay | EC₅₀: 16.7 µM | [13] |

| Antifungal | T. mentagrophytes | ~50% inhibition at 100µg/mL | [16][17] |

| Antifungal | E. floccosum | ~50% inhibition at 100µg/mL | [16][17] |

Experimental Protocol: DPPH Radical Scavenging Assay

This is a rapid and reliable method for assessing the in vitro antioxidant capacity of a compound.

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Store in the dark.

-

Prepare a stock solution of marrubiin in methanol. Create a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Ascorbic acid or Trolox should be used as a positive control.

-

-

Assay Procedure:

-

In a 96-well microplate, add 50 µL of each marrubiin dilution (or control/blank) to triplicate wells.

-

Add 150 µL of the 0.1 mM DPPH solution to each well.

-

For the blank, add 50 µL of methanol instead of the sample.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity: Scavenging (%) = [ (A_blank - A_sample) / A_blank ] * 100, where A is the absorbance.

-

Plot the percentage of scavenging against the concentration of marrubiin.

-

Determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) using non-linear regression analysis. The self-validating nature of this protocol lies in the inclusion of a potent known antioxidant (ascorbic acid) as a positive control, which provides a benchmark for activity.

-

Metabolic Regulation: Antidiabetic Effects

The traditional use of M. vulgare for managing diabetes is strongly supported by studies on marrubiin, which reveal significant antidiabetic and hypoglycemic effects.[3][18]

Mechanism of Action

A key mechanism for its postprandial hyperglycemic control is the inhibition of α-glucosidase .[19][20] This intestinal enzyme is responsible for breaking down complex carbohydrates into absorbable monosaccharides. By inhibiting this enzyme, marrubiin slows carbohydrate digestion and absorption, thereby reducing the sharp increase in blood glucose levels after a meal. Docking studies suggest that marrubiin binds effectively to the active site of α-glucosidase.[19]

In addition to this, marrubiin has been shown to directly stimulate pancreatic β-cells. In vitro studies using INS-1 cells and in vivo obese rat models demonstrated that marrubiin increases insulin secretion .[1][19] This effect is associated with an upregulation of insulin and glucose transporter-2 (GLUT2) gene expression, suggesting an enhancement of both insulin production and glucose sensing by the β-cells.[1]

Workflow Diagram: α-Glucosidase Inhibition by Marrubiin

Caption: Marrubiin inhibits α-glucosidase, slowing glucose absorption.

Quantitative Data: Antidiabetic Activity

| Parameter | Assay/Model | Result | Reference |

| Enzyme Inhibition | α-Glucosidase Inhibition | IC₅₀: 16.62 µM | [19][20] |

| Hypoglycemic Effect | Streptozotocin-induced diabetic rats | Significant reduction in blood glucose | [3] |

| Hypoglycemic Effect | Diabetic rats (300 mg/kg infusion) | -62.55% decrease in glycemia after 28 days | [21] |

Cardiovascular Protective Properties

Marrubiin exerts significant protective effects on the cardiovascular system, stemming from a convergence of its anti-inflammatory, antioxidant, and vasorelaxant activities.[1][13]

Mechanism of Action

In the context of cardiovascular disease, inflammation and oxidative stress are key drivers of pathology like atherosclerosis.[13][15] As detailed previously, marrubiin's ability to suppress NF-κB and scavenge ROS is directly cardioprotective.[1][13] Specifically, it has been shown to protect endothelial cells from TNF-α-induced oxidative stress and apoptosis.[13][14]

Furthermore, marrubiin inhibits the secretion of RANTES (CCL5) , a chemokine that plays a critical role in recruiting leukocytes to sites of inflammation within blood vessels, a key step in the formation of atherosclerotic plaques.[1] The compound marrubenol, a derivative of marrubiin, has also been shown to induce vasorelaxation by blocking L-type calcium channels, suggesting another potential mechanism for antihypertensive effects.[11] These combined actions help to reduce myocardial damage, limit fibrosis, and improve overall cardiac function in models of myocardial infarction.[1][11]

Logical Relationship Diagram: Convergent Mechanisms of Cardioprotection

Caption: Marrubiin's cardioprotective effects arise from multiple synergistic mechanisms.

Other Notable Pharmacological Activities

-

Gastroprotective: Marrubiin has been shown to protect against gastric ulcers induced by ethanol and indomethacin in animal models.[3] This effect is linked to the activity of nitric oxide (NO) and endogenous sulfhydryls, which are crucial for maintaining mucosal integrity.[1]

-

Hepatoprotective: Extracts of M. vulgare containing marrubiin have demonstrated the ability to alleviate histopathological liver changes in rats treated with carbon tetrachloride (CCl₄), indicating a protective effect against chemical-induced liver injury.[3]

-

Antispasmodic: Marrubiin exhibits antispasmodic properties, supporting the traditional use of horehound for coughs and digestive cramps.[1][22]

Extraction and Isolation Methodologies

The yield and purity of marrubiin are highly dependent on the extraction method. While traditional Soxhlet extraction with organic solvents like ethanol or acetone is common, it can be time-consuming and may lead to thermal degradation of the compound.[5][23] Modern, "green" technologies have proven more efficient. Microwave-Assisted Extraction (MAE) and Supercritical CO₂ Extraction offer higher yields in shorter times and avoid residual organic solvents.[12][23][24] Supercritical CO₂ extraction, in particular, allows for selective isolation by tuning pressure and temperature, yielding extracts with a very high concentration of marrubiin.[24]

Workflow Diagram: Comparison of Extraction Techniques

Caption: Modern extraction methods like Supercritical CO₂ offer superior efficiency.

Conclusion

Marrubiin, the characteristic diterpenoid of Marrubium vulgare, possesses a remarkable and diverse pharmacological profile that validates its extensive use in traditional medicine. Its potent anti-inflammatory, analgesic, antioxidant, antidiabetic, and cardioprotective properties are supported by robust scientific evidence and well-defined mechanisms of action, including the modulation of key signaling pathways like NF-κB and the enhancement of endogenous defense systems. The high stability and safety margin of marrubiin, coupled with its multifaceted activities, underscore its significant potential as a lead compound for the development of novel therapeutics to treat a range of inflammatory, metabolic, and cardiovascular diseases.[1][9] Further clinical investigation is warranted to fully translate its preclinical efficacy into therapeutic applications.

References

- The bioactive ingredients and therapeutic effects of Marrubium vulgare - A review. (2021). International Journal of Biological and Pharmaceutical Sciences Archive.

- Marrubium vulgare L.: A Phytochemical and Pharmacological Overview. (n.d.). MDPI.

- Marrubiin. (n.d.). PMC - NIH.

- Analysis of the antinociceptive properties of marrubiin isolated from Marrubium vulgare. (n.d.).

- Marrubiin Inhibits Peritoneal Inflammatory Response Induced by Carrageenan Applic

- Analgesic potential of marrubiin derivatives, a bioactive diterpene present in Marrubium vulgare (Lamiaceae). (2005). PubMed.

- Marrubiin: a potent α-glucosidase inhibitor from Marrubium alysson. (n.d.).

- Marrubium Vulgare in Ayurveda – Benefits, Uses & Healing Power. (2025). Ayurveda.

- Marrubium Vulgare | Benefits & Uses of Horehound. (n.d.). Always Ayurveda.

- White horehound (Marrubium vulgare): Benefits, Uses, Safety. (2024). Herbal Reality.

- Marrubium vulgare–A review on pharmacological activity. (n.d.).

- Marrubiin. (n.d.).

- Atherosclerosis preventive effects of marrubiin against (TNF-α)

- Marrubiin. (2013). PubMed.

- Traditional therapeutic uses of Marrubium vulgare L. by local populations in the Haddada region (Souk Ahras, Algeria). (2020).

- Marrubiin: A potent α-glucosidase inhibitor from Marrubium alysson. (2025).

- A Reassessment of the Marrubium Vulgare L.

- Antioxidant and antifungal activities of marrubiin, extracts and essential oil from Marrubium vulgare L.

- Analgesic potential of marrubiin derivatives, a bioactive diterpene present in Marrubium vulgare (Lamiaceae). (n.d.).

- Supercritical CO2 extraction of Marrubium vulgare: intensification of marrubiin. (2021). Royal Society of Chemistry.

- Marrubiin. (2025).

- Marrubium vulgare L.

- Intensification of marrubiin concentration by optimization of microwave-assisted (low CO2 yielding)

- Atherosclerosis preventive effects of marrubiin against (TNF-α)-induced oxidative stress and apoptosis. (2023).

- Antioxidant and Antifungal activities of marrubiin, extracts and essential oil from Marrubium vulgare L. against pathogenic dermatophyte strains. (n.d.).

- Atherosclerosis preventive effects of marrubiin against (TNF-α)-induced oxidative stress and apoptosis. (2023). NSUWorks.

- Antioxidant and Antifungal activities of marrubiin, extracts and essential oil from Marrubium vulgare L.

- Supercritical CO2 extraction of Marrubium vulgare: intensification of marrubiin. (n.d.).

- An improved extraction of Marrubiin from Marrubium vulgare. (n.d.).

- The antiproliferative effects of Marrubium vulgare, and toxicity screening in zebrafish embryos. (2024). Journal of King Saud University - Science.

- Chemical Investigation and Antinociceptive Activity Evaluation of Marrubium Vulgare L. Aqueous Extract. (2025).

Sources

- 1. Marrubiin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ask-ayurveda.com [ask-ayurveda.com]

- 3. ijbpsa.com [ijbpsa.com]

- 4. ethnobotanyjournal.org [ethnobotanyjournal.org]

- 5. Intensification of marrubiin concentration by optimization of microwave-assisted (low CO2 yielding) extraction process for Marrubium vulgare using central composite design and antioxidant evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Marrubiin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. botanyjournals.com [botanyjournals.com]

- 9. researchgate.net [researchgate.net]

- 10. Marrubiin Inhibits Peritoneal Inflammatory Response Induced by Carrageenan Application in C57 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Marrubium vulgare L. methanolic extract inhibits inflammatory response and prevents cardiomyocyte fibrosis in isoproterenol-induced acute myocardial infarction in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Atherosclerosis preventive effects of marrubiin against (TNF-α)-induced oxidative stress and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. "Atherosclerosis preventive effects of marrubiin against (TNF-α)-induce" by Ailar Nakhlband, Alireza Garjani et al. [nsuworks.nova.edu]

- 16. Antioxidant and antifungal activities of marrubiin, extracts and essential oil from Marrubium vulgare L. against pathogenic dermatophyte strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. alwaysayurveda.com [alwaysayurveda.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. A Reassessment of the Marrubium Vulgare L. Herb’s Potential Role in Diabetes Mellitus Type 2: First Results Guide the Investigation toward New Horizons [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. Supercritical CO 2 extraction of Marrubium vulgare : intensification of marrubiin - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10253A [pubs.rsc.org]

- 24. researchgate.net [researchgate.net]

A Technical Guide to the Cardioprotective Mechanisms of Marrubiin

For Researchers, Scientists, and Drug Development Professionals

Foreword

The exploration of natural products for novel therapeutic agents continues to be a cornerstone of pharmaceutical research. Within this vast repository of bioactive compounds, marrubiin, a furanic labdane diterpenoid isolated from Marrubium vulgare L. (White Horehound), has emerged as a compelling candidate for cardiovascular drug development.[1][2] Historically, M. vulgare has been used in traditional medicine as a remedy for respiratory ailments, and more pertinently, as a cardiotonic and hypotensive agent.[1][3][4] This guide moves beyond the ethnobotanical background to provide a detailed, mechanism-centric overview of marrubiin's cardioprotective effects, tailored for the scientific community engaged in preclinical and translational research. Our objective is to synthesize the current understanding of marrubiin's molecular interactions and to provide robust, field-proven experimental frameworks for its further investigation.

The Molecular Basis of Cardioprotection: A Multi-Pronged Approach

Cardiovascular pathologies such as myocardial infarction and atherosclerosis are multifactorial, driven by a confluence of oxidative stress, chronic inflammation, and apoptosis.[5][6] Marrubiin's therapeutic potential lies in its ability to concurrently target these interconnected pathways.

Attenuation of Oxidative Stress

The overproduction of reactive oxygen species (ROS) is a primary driver of cardiac damage, leading to lipid peroxidation, endothelial dysfunction, and cardiomyocyte death.[7][8] Marrubiin exerts potent antioxidant effects through a dual mechanism of action.

-

Direct Radical Scavenging & Enhancement of Endogenous Defenses: Marrubiin functions as a direct scavenger of free radicals.[9][10] More critically, it bolsters the cell's intrinsic antioxidant capacity. Studies on human umbilical vein endothelial cells (HUVECs) demonstrate that marrubiin significantly counteracts the depletion of intracellular glutathione (GSH), a critical component of the cellular redox buffering system, when challenged with the pro-inflammatory cytokine TNF-α.[5][6][11] This preservation of the GSH pool is vital for neutralizing ROS and protecting against oxidative damage.[5]

-

Inhibition of Lipid Peroxidation: By mitigating oxidative stress, marrubiin effectively inhibits the oxidation of low-density lipoproteins (LDL), a key initiating event in the formation of atherosclerotic plaques.[12] It also reduces the accumulation of malondialdehyde (MDA), a toxic byproduct of lipid peroxidation, in cardiac tissue following ischemic injury.[2]

The central role of marrubiin in combating oxidative stress is depicted in the signaling pathway below.

Caption: Marrubiin's antioxidant signaling pathway.

Suppression of Inflammatory Cascades

Acute and chronic inflammation are hallmarks of cardiac injury.[9] Marrubiin demonstrates significant anti-inflammatory activity, which is crucial for preserving myocardial tissue.

-

Modulation of Inflammatory Mediators: In animal models of obesity and myocardial infarction, marrubiin has been shown to reduce the secretion of key pro-inflammatory chemokines and cytokines, including TNF-α and RANTES (CCL5).[13][14] The inhibition of RANTES is particularly significant, as this chemokine is responsible for recruiting leukocytes to sites of injury, thereby amplifying the inflammatory response.[13]

-

Inhibition of Neutrophil Infiltration: A key event following myocardial infarction is the infiltration of neutrophils into the damaged myocardium, which release cytotoxic enzymes and free radicals.[9] Treatment with M. vulgare extract, rich in marrubiin, significantly reduces the peripheral neutrophil count and diminishes the activity of myeloperoxidase (MPO), an enzyme specific to neutrophils, within the heart tissue.[9] This action directly limits secondary tissue damage caused by an overactive inflammatory response. Evidence suggests these effects may be mediated through the suppression of the NF-κB signaling pathway.[13]

Caption: Marrubiin's anti-inflammatory signaling pathway.

Inhibition of Apoptosis

Apoptosis, or programmed cell death, contributes significantly to the loss of functional cardiac tissue in various cardiovascular diseases.[5][15] Marrubiin protects against this process by modulating key regulators of the apoptotic pathway.

-

Regulation of Apoptotic Genes: In endothelial cells under TNF-α-induced stress, marrubiin treatment leads to the upregulation of the anti-apoptotic gene Bcl-xl and the concurrent downregulation of the pro-apoptotic gene Caspase-3.[5][6][11] Caspase-3 is a critical executioner caspase, and its inhibition is a key mechanism for preventing cell death.

-

Suppression of Pro-Apoptotic Signaling: Marrubiin also downregulates the expression of Nox4, a subunit of NADPH oxidase that is a major source of ROS production leading to apoptosis.[5][11] By targeting this upstream source of oxidative stress, marrubiin prevents the initiation of the apoptotic cascade.

Caption: Marrubiin's anti-apoptotic signaling pathway.

Data Synthesis: Quantifiable Effects of Marrubiin

To provide a clear perspective on the efficacy of marrubiin and its source extract, the following tables summarize key quantitative data from preclinical studies.

Table 1: Effects of M. vulgare Extract on Cardiac Injury and Inflammatory Markers in Isoproterenol-Induced MI Rats Data extracted from a study on Wistar rats where myocardial infarction (MI) was induced by isoproterenol.[9]

| Parameter | Control MI Group | M. vulgare Extract (40 mg/kg) | % Change |

| Serum CK-MB (U/L) | 487.5 ± 5.7 | 151.1 ± 10.1 | ↓ 69% |

| Myocardial MPO Activity (mU/g tissue) | 4605.2 ± 130.9 | 2946.9 ± 303 | ↓ 36% |

| Serum TNF-α (pg/mL) | 128.3 ± 4.1 | 42.1 ± 2.6 | ↓ 67.2% |

| Peripheral Neutrophil Count (x10³/µL) | 8.9 ± 0.3 | 3.1 ± 0.2 | ↓ 65.2% |

Table 2: Gene Expression Changes in TNF-α-treated HUVECs with Marrubiin Treatment Data derived from real-time PCR analysis in HUVECs challenged with TNF-α to model endothelial dysfunction in atherosclerosis.[5][6][11]

| Gene Target | Function | Marrubiin Treatment Outcome |

| Nox4 | ROS Production | Downregulated |

| Caspase-3 | Pro-apoptotic | Downregulated |

| Bcl-xl | Anti-apoptotic | Upregulated |

Validated Experimental Protocols for Marrubiin Research

The following section details validated, step-by-step protocols for investigating the cardioprotective effects of marrubiin. These methodologies are designed to be self-validating and provide a robust framework for generating reproducible data.

In Vivo Model: Isoproterenol-Induced Myocardial Infarction

This model is a well-established and clinically relevant method for inducing acute myocardial injury that mimics many features of human MI, including oxidative stress, inflammation, and ECG abnormalities.[2][9]

Caption: Experimental workflow for in vitro HUVEC model.

Step-by-Step Protocol:

-

Cell Culture: Culture HUVECs in endothelial cell growth medium supplemented with growth factors and 10% FBS at 37°C in a 5% CO₂ incubator.

-

Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates for RNA/protein, 96-well plates for viability assays) and allow them to adhere and reach 80-90% confluency.

-

Pre-treatment: Replace the growth medium with a low-serum medium and pre-treat the cells with various non-toxic concentrations of marrubiin for 24 hours.

-

Induction: Induce inflammation and oxidative stress by adding TNF-α (e.g., 10 ng/mL) to the culture medium and incubate for the desired time (e.g., 6 hours for gene expression, 24 hours for apoptosis assays).

-

Endpoint Analysis:

-

Gene Expression: Isolate total RNA and perform quantitative real-time PCR (qPCR) to measure the relative expression levels of target genes (Nox4, Caspase-3, Bcl-xl), using a housekeeping gene (e.g., GAPDH) for normalization. [6] * Apoptosis: Assess apoptosis using an Annexin V/PI staining kit with flow cytometry or by measuring Caspase-3/7 activity with a luminescent assay.

-

Oxidative Stress: Measure intracellular ROS using a fluorescent probe like DCFH-DA or quantify intracellular GSH levels using a colorimetric assay kit. [5][6]

-

Conclusion and Future Perspectives

Marrubiin, the principal bioactive compound from Marrubium vulgare, presents a compelling, multi-targeted pharmacological profile for the treatment of cardiovascular diseases. Its ability to simultaneously mitigate oxidative stress, suppress key inflammatory pathways, and inhibit apoptosis provides a robust mechanistic basis for its observed cardioprotective effects. The experimental protocols outlined in this guide offer a validated framework for researchers to further elucidate its therapeutic potential.

Future research should focus on several key areas:

-

Pharmacokinetics and Bioavailability: Rigorous studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of marrubiin to optimize dosing and delivery.

-

Clinical Translation: Well-designed, placebo-controlled clinical trials are the necessary next step to validate the preclinical findings in human subjects.

-

Upstream Target Identification: While the downstream effects of marrubiin are becoming clearer, identifying its primary molecular targets and exploring its interaction with upstream signaling nodes like the Nrf2 antioxidant response element will provide deeper mechanistic insight.

By continuing to explore the intricate molecular pharmacology of marrubiin, the scientific community can work towards developing a novel, nature-derived therapeutic for the management of cardiovascular disease.

References

-

Rameshrad, M., Yousefi, K., Fathiazad, F., et al. (2017). Marrubium vulgare L. metholic extract inhibits inflammatory response and prevents cardiomyocyte fibrosis in isoproterenol-induced acute myocardial infarction in rats. Journal of Inflammation Research. [Link]

-

Nakhlband, A., Eskandani, M., & Saeedi, N. (2023). Atherosclerosis preventive effects of marrubiin against (TNF-α)-induced oxidative stress and apoptosis. Journal of Cardiovascular and Thoracic Research. [Link]

-

Ahmed, S., & Ahmed, S. (2014). Marrubiin. Molecules. [Link]

-

Aćimović, M., Jeremić, K., Salaj, N., et al. (2020). Marrubium vulgare L.: A Phytochemical and Pharmacological Overview. Molecules. [Link]

-

Al-Snafi, A. E., Al-Saedy, H. A., Talab, T. A., et al. (2021). The bioactive ingredients and therapeutic effects of Marrubium vulgare - A review. IOSR Journal of Pharmacy. [Link]

-

Maleki, N., Garjani, A., Nazemiyeh, H., et al. (2017). An investigation on cardioprotective potential of Marrubium vulgare aqueous fraction against ischaemia-reperfusion injury in isolated rat heart. Folia Morphologica. [Link]

-

Berrougui, H., Ettaib, A., Herrera Gonzalez, M. D., et al. (2006). Marrubium vulgare extract inhibits human-LDL oxidation and enhances HDL-mediated cholesterol efflux in THP-1 macrophage. Life Sciences. [Link]

-

Mnonopi, N. O., Mzilikazi, N., & Frost, C. L. (2011). The cardioprotective effects of marrubiin, a diterpenoid found in Leonotis leonurus extracts. Journal of Ethnopharmacology. [Link]

-

Garjani, A., Tila, D., Hamedeyazdan, S., et al. (2017). Cardioprotective effect of methanolic extract of Marrubium vulgare L. on isoproterenol-induced acute myocardial infarction in rats. ResearchGate. [Link]

-

Shrivastava, V., & Dwivedi, S. (2022). Marrubium vulgare–A review on pharmacological activity. Journal of Drug Delivery and Therapeutics. [Link]

-

Al-Snafi, A. E. (2021). The bioactive ingredients and therapeutic effects of Marrubium vulgare -A review. ResearchGate. [Link]

-

Tousoulis, D., Kampoli, A. M., Tentolouris, C., et al. (2012). Evaluating Oxidative Stress in Human Cardiovascular Disease: Methodological Aspects and Considerations. Current Medicinal Chemistry. [Link]

-

Plants For A Future. (2019). Common Horehound - Marrubium vulgare. PFAF.org. [Link]

-

Yousefi, K. (2014). The Protective Effect of Methanolic Extract of Marrubium Vulgare on Isoproterenol-Induced Myocardial Infarction in Rat. Tabriz University of Medical Sciences. [Link]

-

Nakhlband, A., Eskandani, M., & Saeedi, N. (2023). Atherosclerosis preventive effects of marrubiin against (TNF-α)-induced oxidative stress and apoptosis. ResearchGate. [Link]

-

Nakhlband, A. (2023). Atherosclerosis preventive effects of marrubiin against (TNF-α)-induced oxidative stress and apoptosis. NSUWorks. [Link]

-

Vadnere, G. P. (2016). Marrubium vulgare L.: A review on phytochemical and pharmacological aspects. ResearchGate. [Link]

-

Kovacs, A., Al-Kweider, M., Sasi, V., et al. (2018). Oxidative Stress in Cardiac Tissue of Patients Undergoing Coronary Artery Bypass Graft Surgery: The Effects of Overweight and Obesity. Oxidative Medicine and Cellular Longevity. [Link]

-

Tousoulis, D., Kampoli, A. M., Tentolouris, C., et al. (2012). Evaluating Oxidative Stress in Human Cardiovascular Disease: Methodological Aspects and Considerations. ResearchGate. [Link]

-

Dikalov, S. I., Griendling, K. K., & Harrison, D. G. (2007). Measurement of Reactive Oxygen Species in Cardiovascular Studies. Circulation Research. [Link]

-

Lee, W. C., Lin, H., & Lee, Y. T. (2017). Experimental protocols of cell culture and animal studies. a H9c2... ResearchGate. [Link]

-

Halmosi, R., Berente, Z., Osz, E., et al. (2001). Overview of the protocols for cell experiments using the H9c2... ResearchGate. [Link]

-

Yousefi, K. (2014). The effects of methanolic extract of Marrubium vulgare L. on isoproterenol-induced acute myocardial infarction in rats. DSpace Repository. [Link]

-

Kovacs, A., Al-Kweider, M., Sasi, V., et al. (2018). Oxidative stress parameters in cardiac tissue. (a) Determination of ROS... ResearchGate. [Link]

-

Takemura, G., Kanamori, H., Okada, H., et al. (2020). Overexpression of Programmed Cell Death 1 Prevents Doxorubicin-Induced Apoptosis Through Autophagy Induction in H9c2 Cardiomyocytes. Circulation Reports. [Link]

-

Li, J., Liu, Y., Jia, R., et al. (2019). Induction of apoptosis and autosis in cardiomyocytes by the combination of homocysteine and copper via NOX-mediated p62 expression. Journal of Cellular and Molecular Medicine. [Link]

-

Nakhlband, A., Eskandani, M., & Saeedi, N. (2023). Atherosclerosis preventive effects of marrubiin against (TNF-α)-induced oxidative stress and apoptosis. Journal of Cardiovascular and Thoracic Research. [Link]

-

Kumar, A., Kumar, A., Kumar, V., et al. (2023). Mitochondria-targeting EGCG derivatives protect H9c2 cardiomyocytes from H₂O₂-induced apoptosis: design, synthesis and biological evaluation. RSC Publishing. [Link]

-

Rameshrad, M., Yousefi, K., Fathiazad, F., et al. (2017). Marrubium vulgare L. methanolic extract inhibits inflammatory response and prevents cardiomyocyte fibrosis in isoproterenol-induced acute myocardial infarction in rats. ResearchGate. [Link]

-

Nakhlband, A., Eskandani, M., & Saeedi, N. (2023). Atherosclerosis preventive effects of marrubiin against (TNF-α)-induced oxidative stress and apoptosis. PubMed. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Marrubium vulgare - Common Horehound [eflora.neocities.org]

- 4. researchgate.net [researchgate.net]

- 5. Atherosclerosis preventive effects of marrubiin against (TNF-α)-induced oxidative stress and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Evaluating Oxidative Stress in Human Cardiovascular Disease: Methodological Aspects and Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Marrubium vulgare L. methanolic extract inhibits inflammatory response and prevents cardiomyocyte fibrosis in isoproterenol-induced acute myocardial infarction in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An investigation on cardioprotective potential of Marrubium vulgare aqueous fraction against ischaemia-reperfusion injury in isolated rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. "Atherosclerosis preventive effects of marrubiin against (TNF-α)-induce" by Ailar Nakhlband, Alireza Garjani et al. [nsuworks.nova.edu]

- 12. Marrubium vulgare extract inhibits human-LDL oxidation and enhances HDL-mediated cholesterol efflux in THP-1 macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Marrubiin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The cardioprotective effects of marrubiin, a diterpenoid found in Leonotis leonurus extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Marrubiin: A Diterpenoid's Role in Mitigating Oxidative Stress through Direct Scavenging and Cellular Defense Activation

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed exploration of the antioxidant and free radical scavenging properties of Marrubiin, a labdane diterpene derived from Marrubium vulgare (white horehound). It synthesizes mechanistic insights with validated experimental protocols to serve as a technical resource for researchers investigating natural compounds in the context of oxidative stress-related pathologies.

Introduction: The Therapeutic Potential of Marrubiin in an Oxidative Milieu

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a key etiological factor in a multitude of chronic diseases, including cardiovascular disorders, neurodegeneration, and cancer.[1] This has propelled the search for potent, naturally derived antioxidant compounds. Marrubiin, the principal bioactive diterpenoid lactone in Marrubium vulgare, has emerged as a compound of significant interest.[2][3][4]

Historically used in traditional medicine, M. vulgare and its primary constituent, Marrubiin, are now being rigorously investigated for a range of pharmacological activities, including anti-inflammatory, analgesic, antidiabetic, and cardioprotective effects.[5][6][7] A substantial body of evidence indicates that these therapeutic properties are, at least in part, attributable to Marrubiin's potent antioxidant and free radical scavenging capabilities.[4][6][8] This guide elucidates the molecular mechanisms underpinning this activity and provides the detailed experimental frameworks required to assess it.

Mechanisms of Antioxidant Action

Marrubiin combats oxidative stress through a dual-pronged approach: direct neutralization of free radicals and indirect action via the upregulation of endogenous antioxidant defense systems.

Direct Free Radical Scavenging

Marrubiin's chemical structure confers the ability to directly interact with and neutralize unstable free radicals. This is primarily achieved by donating a hydrogen atom or an electron to the radical, thereby stabilizing it and terminating the damaging radical chain reaction.[9] This direct scavenging capacity is quantifiable through various in vitro chemical assays, where Marrubiin has demonstrated significant efficacy in neutralizing radicals like 1,1-diphenyl-2-picrylhydrazyl (DPPH•) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•+).[1]

Modulation of Cellular Antioxidant Pathways: The Nrf2-Keap1 Axis

Beyond direct scavenging, a more profound and lasting antioxidant effect is achieved by modulating cellular signaling pathways. The Keap1-Nrf2 (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2) pathway is the master regulator of the cellular antioxidant response.[10][11]

Under basal conditions, Keap1 binds to Nrf2 in the cytoplasm, targeting it for ubiquitination and subsequent degradation by the proteasome.[12][13] When cells are exposed to oxidative stress or electrophilic compounds, critical cysteine residues on Keap1 are modified. This conformational change disrupts the Keap1-Nrf2 interaction, inhibiting Nrf2 degradation.[11][14] Stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes.[10][14] This leads to the transcriptional upregulation of a suite of Phase II detoxification and antioxidant enzymes, including:

-

Heme Oxygenase-1 (HO-1)

-

NAD(P)H Quinone Dehydrogenase 1 (NQO1)

-

Superoxide Dismutase (SOD)

-

Catalase (CAT)

-

Glutathione Peroxidase (GPX)[10]

While direct evidence for Marrubiin's interaction with the Keap1-Nrf2 pathway is an emerging area of research, its established anti-inflammatory and antioxidant effects in cellular models strongly suggest its potential as an activator of this critical defensive pathway.[1][8]

Diagram: The Nrf2-Keap1 Signaling Pathway

Caption: Marrubiin's potential activation of the Nrf2-Keap1 antioxidant pathway.

Quantitative Assessment of Antioxidant Activity: Protocols & Data

The antioxidant capacity of Marrubiin is empirically determined using a variety of spectrophotometric assays. The following protocols are standard, validated methods for this purpose.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of the deep violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored by a decrease in absorbance at ~517 nm.[9]

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a 0.0024% (w/v) DPPH solution in methanol. This corresponds to approximately 60 µM. The solution should be freshly made and kept in the dark to prevent degradation.[15]

-

Prepare a stock solution of Marrubiin in methanol (e.g., 1 mg/mL).

-

Create a series of dilutions from the Marrubiin stock solution to obtain a range of concentrations (e.g., 1 to 100 µg/mL).[15]

-

Ascorbic acid or Trolox should be used as a positive control and prepared in the same manner.

-

-

Assay Procedure:

-

Measurement & Calculation:

-

Measure the absorbance of each well at 517 nm using a microplate reader.[9]

-

Calculate the percentage of radical scavenging activity using the formula:

-

% Scavenging = [(A_control - A_sample) / A_control] * 100

-

-

Plot the % scavenging against the concentration of Marrubiin and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) via regression analysis.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore. In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless neutral form. The decrease in absorbance, measured at ~734 nm, is proportional to the antioxidant's activity. This assay is applicable to both hydrophilic and lipophilic compounds.[17]

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a 7 mM ABTS stock solution in water.

-

Prepare a 2.45 mM potassium persulfate stock solution in water.

-

To generate the ABTS•+ radical, mix the two stock solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours before use.

-

-

Assay Procedure:

-

Dilute the ABTS•+ solution with methanol or ethanol to obtain an absorbance of 0.70 (± 0.02) at 734 nm.

-

Prepare Marrubiin and positive control (Trolox) dilutions as described for the DPPH assay.

-

In a 96-well plate, add 10 µL of each Marrubiin dilution to 190 µL of the diluted ABTS•+ solution.

-

Incubate at room temperature for 6 minutes.[16]

-

-

Measurement & Calculation:

-

Measure the absorbance at 734 nm.[16]

-

Calculate the percentage of scavenging activity and the IC50 value as described for the DPPH assay.

-

Diagram: Standard Antioxidant Assay Workflow

Caption: General experimental workflow for in vitro antioxidant capacity assays.

Summary of Reported Antioxidant Activity

The following table summarizes quantitative data from various studies on Marrubiin and M. vulgare extracts. It is important to note that IC50 values can vary based on the specific extract preparation and exact assay conditions.

| Compound/Extract | Assay | IC50 Value / Activity | Source |

| Marrubiin | DPPH | EC50: 16.7 µM | [1] |

| Methanolic Extract (M. vulgare) | DPPH | IC50: 8.24 µg/mL | [5] |

| Methanolic Extract (M. vulgare) | DPPH | IC50: 12.42 µg/mL | [15][18] |

| Methanolic Leaf Extract (M. vulgare) | DPPH | IC50: 20.83 µg/mL | [19] |

| Methanolic Leaf Extract (M. vulgare) | ABTS | IC50: 67.14 µg/mL | [19] |

| Methanolic Extract (M. vulgare) | DPPH | IC50: 1.31 mg/mL | [20] |

Note: EC50 (Effective Concentration) is analogous to IC50 (Inhibitory Concentration).

Cellular and Preclinical Evidence

The antioxidant potential of Marrubiin observed in chemical assays has been corroborated in cellular and preclinical models. Studies have shown that Marrubiin can significantly reduce intracellular ROS generation in human umbilical vein endothelial cells (HUVECs) induced by tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine that causes oxidative stress.[1] This protective effect is partially attributed to its anti-apoptotic actions, highlighting its potential to shield cells from oxidative damage.[1] Furthermore, the established link between depleted glutathione (GSH), a critical intracellular antioxidant, and cardiovascular diseases suggests that compounds like Marrubiin, which can mitigate oxidative stress, may help preserve the crucial GSH redox cycle.[1]

Conclusion and Future Directions

Marrubiin demonstrates compelling antioxidant and free radical scavenging activity through both direct chemical neutralization and the potential modulation of the pivotal Nrf2-Keap1 cellular defense pathway. The data consistently show its ability to effectively scavenge free radicals in multiple validated in vitro assays.

For drug development professionals and researchers, Marrubiin represents a promising natural scaffold. Future research should focus on:

-

Definitive Mechanistic Studies: Elucidating the direct interaction of Marrubiin with Keap1 through molecular docking, binding assays, and Nrf2 translocation studies in relevant cell lines.

-

In Vivo Efficacy: Evaluating the pharmacokinetic profile and therapeutic efficacy of Marrubiin in animal models of diseases driven by oxidative stress, such as atherosclerosis, neurodegenerative disorders, and liver disease.[2]

-

Structure-Activity Relationship (SAR): Synthesizing and testing Marrubiin analogs to identify key functional groups responsible for its antioxidant activity, potentially leading to the development of more potent derivatives.

By bridging its traditional use with rigorous scientific validation, Marrubiin stands out as a valuable candidate for the development of novel therapeutics aimed at combating oxidative stress.

References

-

Marrubium vulgare–A review on pharmacological activity. (URL: [Link])

-

Marrubium vulgare L.: A Phytochemical and Pharmacological Overview - PMC. (URL: [Link])

-

ABTS • and DPPH • scavenging activity results of M. vulgare MEOH extract. - ResearchGate. (URL: [Link])

-

(PDF) Assessment of Marrubium vulgare hydro-alcoholic extract's biological activities. (URL: [Link])

-

Evaluation of In Vitro Antioxidant and In Vivo Anti-inflammatory Potential of White Horehound (Marrubium vulgare L) Leaves Rese. (URL: [Link])

-

The bioactive ingredients and therapeutic effects of Marrubium vulgare - A review. (URL: [Link])

-

Atherosclerosis preventive effects of marrubiin against (TNF-α)-induced oxidative stress and apoptosis - NIH. (URL: [Link])

-

Evaluation of Marrubium vulgare Growing Wild in Tunisia for Its Potential as a Dietary Supplement - MDPI. (URL: [Link])

-

Antioxidant and Anticancer Activities of Water Extracts from Flowers, Leaves and Stems of In Vitro Cultivated and Wild-Growing Marrubium vulgare Plants - MDPI. (URL: [Link])

-

Putting Ethnobotany into Practice: In Vitro Antioxidant Potential and Impact on Rat Gastric Smooth Muscle Reactivity of Aqueous Extracts of Marrubium friwaldskyanum Boiss. and Marrubium peregrinum L - PMC - NIH. (URL: [Link])

-

Marrubiin - PMC - NIH. (URL: [Link])

-

Antioxidant and antifungal activities of marrubiin, extracts and essential oil from Marrubium vulgare L. against pathogenic dermatophyte strains - PubMed. (URL: [Link])

-

In vitro antioxidant activities of Marrubium vulgare leaf and stem extracts - ResearchGate. (URL: [Link])

-

(PDF) Antioxidant and Antifungal activities of marrubiin, extracts and essential oil from Marrubium vulgare L. against pathogenic dermatophyte strains - ResearchGate. (URL: [Link])

-

Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC - NIH. (URL: [Link])

-

Marrubium vulgare L.: A Phytochemical and Pharmacological Overview - MDPI. (URL: [Link])

-

Targeting Nrf2/KEAP1 signaling pathway using bioactive compounds to combat mastitis. (URL: [Link])

-

Analysis of Marrubiin in Marrubium alysson L. Extract Using Advanced HPTLC: Chemical Profiling, Acetylcholinesterase Inhibitory Activity, and Molecular Docking - NIH. (URL: [Link])

-

Antioxidant and anti-inflammatory activity determination of one hundred kinds of pure chemical compounds using offline and online screening HPLC assay. - CABI Digital Library. (URL: [Link])

-

DPPH Radical Scavenging Assay - MDPI. (URL: [Link])

-

Natural Compounds That Activate the KEAP1/Nrf2 Signaling Pathway as Potential New Drugs in the Treatment of Idiopathic Parkinson's Disease - MDPI. (URL: [Link])

-

Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PubMed Central. (URL: [Link])

-

The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones - ResearchGate. (URL: [Link])

-

Oxidative and electrophilic stresses activate Nrf2 through inhibition of ubiquitination activity of Keap1 - PubMed. (URL: [Link])

Sources

- 1. Atherosclerosis preventive effects of marrubiin against (TNF-α)-induced oxidative stress and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Marrubium vulgare L.: A Phytochemical and Pharmacological Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of Marrubium vulgare Growing Wild in Tunisia for Its Potential as a Dietary Supplement | MDPI [mdpi.com]

- 4. Analysis of Marrubiin in Marrubium alysson L. Extract Using Advanced HPTLC: Chemical Profiling, Acetylcholinesterase Inhibitory Activity, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijbpsa.com [ijbpsa.com]

- 6. Marrubiin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | Targeting Nrf2/KEAP1 signaling pathway using bioactive compounds to combat mastitis [frontiersin.org]

- 11. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Oxidative and electrophilic stresses activate Nrf2 through inhibition of ubiquitination activity of Keap1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. staff.univ-batna2.dz [staff.univ-batna2.dz]

- 16. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cabidigitallibrary.org [cabidigitallibrary.org]

- 18. botanyjournals.com [botanyjournals.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Analgesic and antinociceptive properties of Marrubiin

An In-Depth Technical Guide to the Analgesic and Antinociceptive Properties of Marrubiin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Marrubiin, a furanoid labdane diterpene, is the principal bioactive constituent isolated from Marrubium vulgare L. (Lamiaceae), commonly known as white horehound.[1][2] Historically used in folk medicine for a variety of ailments, this molecule is now the subject of intense scientific scrutiny for its diverse pharmacological activities, most notably its analgesic and antinociceptive effects.[3][4] Extensive preclinical studies have demonstrated that marrubiin exhibits potent, dose-dependent pain-relieving properties through mechanisms distinct from conventional opioid analgesics.[5][6] This technical guide synthesizes the current understanding of marrubiin's mechanisms of action, details the validated experimental models used for its evaluation, presents key quantitative data, and discusses its potential as a lead compound for the development of novel non-opioid pain therapeutics. The focus is on providing a robust, evidence-based framework for researchers engaged in natural product drug discovery and pain research.

Introduction: The Chemical and Pharmacological Profile of Marrubiin